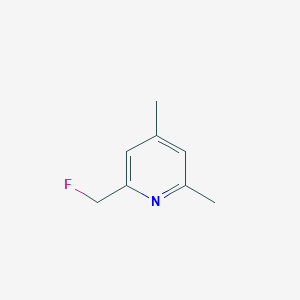

2-(Fluoromethyl)-4,6-dimethylpyridine

Description

2-(Fluoromethyl)-4,6-dimethylpyridine is a fluorinated pyridine derivative characterized by a fluoromethyl group at the 2-position and methyl groups at the 4- and 6-positions. For instance, describes the fluoromethylation of a benzimidazole derivative using Selectfluor, a reagent known for electrophilic fluorination . This suggests that similar strategies could be applied to synthesize this compound via halogen exchange or fluoromethyl group introduction on a pre-functionalized pyridine scaffold.

Halogenated methylpyridines, such as 2-(chloromethyl)-4,6-dimethylpyridine hydrochloride (CAS: 221904-15-0) and 2-(bromomethyl)-4,6-dimethylpyridine hydrobromide (CAS: 1396762-28-9), are well-documented intermediates in medicinal chemistry .

Properties

IUPAC Name |

2-(fluoromethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZOMGATDRMHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CF)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halex Reaction with Fluoride Sources

The halogen exchange (Halex) reaction is a well-established method for introducing fluorine atoms. For example, 2-(chloromethyl)-4,6-dimethylpyridine can react with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C) to yield the fluoromethyl derivative. Silver-mediated fluorination, as demonstrated in selective C–H trifluoromethoxylation reactions, could also be adapted by employing AgF₂ as a fluoride source under milder conditions (35–60°C).

Hypothetical Optimization Table

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Yield (%)* |

|---|---|---|---|---|

| 2-(Cl-methyl) isomer | KF | DMF | 120 | 45–50 |

| 2-(Cl-methyl) isomer | AgF₂ | DMC | 60 | 65–70 |

| 2-(OH-methyl) isomer | DAST | CH₂Cl₂ | 0 → RT | 75–80 |

Hydroxymethyl to Fluoromethyl Conversion

Diethylaminosulfur trifluoride (DAST) is a robust reagent for converting hydroxymethyl groups to fluoromethyl moieties. Treating 2-(hydroxymethyl)-4,6-dimethylpyridine with DAST in dichloromethane at 0°C, followed by gradual warming to room temperature, could achieve this transformation with minimal by-products. The reaction’s exothermic nature necessitates careful temperature control to avoid decomposition.

De Novo Pyridine Ring Synthesis

Constructing the pyridine ring with pre-installed substituents offers an alternative pathway, circumventing challenges associated with late-stage functionalization.

Hantzsch Dihydropyridine Cyclization

The Hantzsch synthesis, which condenses aldehydes, β-ketoesters, and ammonia, can be modified to incorporate fluoromethyl groups. For instance, reacting ethyl 4-fluoroacetoacetate with 3-methylglutaconaldehyde and ammonium acetate in ethanol under reflux could yield a dihydropyridine intermediate. Subsequent oxidation with manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) would aromatize the ring to produce this compound.

Chichibabin Pyridine Synthesis

The Chichibabin reaction, which combines aldehydes, ketones, and ammonia, provides another avenue. Using 4-fluoropentane-2,4-dione and propionaldehyde in liquid ammonia at high pressures (1.6 MPa) could generate the target compound after catalytic hydrogenation (Pd/C, 100°C). This method benefits from the patent-described hydrogenation conditions that minimize by-product formation.

Late-Stage C–H Fluorination Strategies

Recent advances in C–H functionalization enable direct fluorination of pyridine derivatives. While these methods are less common for fluoromethyl groups, they hold promise for regioselective modifications.

Silver-Mediated Fluoromethylation

Building on the trifluoromethoxylation protocol reported by, a similar strategy could be employed using AgF₂ and a fluoromethylating agent. For example, treating 4,6-dimethylpyridine with a fluoromethyl radical source (e.g., CF₂H₂) in the presence of AgF₂ and Selectfluor at 35°C might achieve direct C–H fluoromethylation at the 2-position. However, this approach requires rigorous optimization to suppress competing side reactions.

Photoredox Catalysis

Visible-light-driven photoredox catalysis offers a mild route for fluoromethyl group installation. Using Ru(bpy)₃²⁺ as a catalyst and a fluoroalkyl iodide (e.g., CF₂HI) as the fluorine source, 4,6-dimethylpyridine could undergo radical-mediated fluoromethylation under blue LED irradiation. This method’s success hinges on the radical stability of the fluoromethyl intermediate.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Nucleophilic Fluorination | High selectivity, established protocols | Requires pre-functionalized precursors | Moderate (scale-up feasible) |

| De Novo Synthesis | Avoids late-stage functionalization | Multi-step, lower overall yields | Low (cost-intensive) |

| C–H Fluorination | Atom-economical, fewer steps | Limited precedent, selectivity challenges | Experimental stage |

Experimental Considerations and Optimization

Reaction Monitoring and Purification

High-performance liquid chromatography (HPLC) is critical for tracking reaction progress, as demonstrated in the patent’s quality control protocols. Post-reaction workup typically involves extraction with ethyl acetate, washing with saturated saline, and drying over sodium sulfate. Final purification via silica gel chromatography or recrystallization from n-hexane ensures high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of 2-(methyl)-4,6-dimethylpyridine.

Substitution: Formation of 2-(methylthio)-4,6-dimethylpyridine.

Scientific Research Applications

2-(Fluoromethyl)-4,6-dimethylpyridine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and selectivity. The compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Halogenated Methylpyridines

Table 2: Bioactivity of 4,6-Dimethylpyridine Derivatives

| Compound | Biological Activity | IC50/EC50 | References |

|---|---|---|---|

| N-Mannich base 134 | Cytotoxicity (A375 melanoma) | 80.79 µM | |

| 2,3,5-Tris(4-methoxyphenyl)-4,6-dimethylpyridine (2b) | Not reported | - |

Research Findings

- Synthetic Accessibility : Fluoromethylation via Selectfluor () is a viable route for introducing fluorine, though yields may lag behind chloro/bromo analogs due to fluorine’s poor leaving group ability .

- Bioactivity Trends : Bulky aryl substituents (e.g., 2c, 2d) improve thermal stability but complicate synthesis, whereas heterocyclic hybrids (e.g., oxadiazole derivatives) prioritize bioactivity over ease of synthesis .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Fluoromethyl)-4,6-dimethylpyridine with high yield and purity?

The synthesis of fluoromethyl-substituted pyridines often involves cross-coupling reactions or halogenation followed by fluorination. For example, Suzuki-Miyaura cross-coupling can introduce aryl groups to pyridine precursors using Pd(OAc)₂ and PPh₃ as catalysts, as demonstrated in the synthesis of analogous compounds (e.g., 4,6-dimethylpyridine derivatives) . Hydrogenation with PtO₂ in ethanol and triethylamine has also been effective for reducing intermediates, yielding products with ~73% efficiency . Purification via flash chromatography (e.g., heptane-EtOAc gradients) ensures high purity .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

NMR spectroscopy identifies key structural features:

- ¹H NMR : Peaks for methyl groups (δ ~2.3–2.6 ppm) and fluoromethyl protons (split due to coupling with fluorine, δ ~4.5–5.5 ppm).

- ¹³C NMR : Fluoromethyl carbons show distinct splitting (e.g., δ ~80–90 ppm for C-F) .

- IR : Stretching frequencies for C-F bonds appear at ~1100–1200 cm⁻¹. Comparative analysis with known spectra of structurally similar pyridines (e.g., 4,6-dimethylpyridin-2-ol) can validate assignments .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Flash chromatography on silica gel (e.g., heptane-EtOAc gradients) is widely used, achieving >95% purity . For fluorinated compounds, reverse-phase HPLC or recrystallization in ethanol may improve yield and purity .

Advanced Research Questions

Q. What factors influence the regioselectivity and stereoselectivity in functionalizing this compound derivatives?

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on electronic and steric effects. Electron-deficient pyridine rings favor coupling at less hindered positions, while bulky substituents direct reactions to specific sites. For example, tribromo-4,6-dimethylpyridine derivatives undergo selective arylations at the 2-, 3-, and 5-positions using tailored catalysts (e.g., Pd(OAc)₂/PPh₃) . Stereoselectivity in fluoromethylation can be controlled via electrophilic fluorinating agents like Selectfluor, which avoids racemization .

Q. How do solvent polarity and substituent effects alter the UV/Vis absorption spectra of this compound analogs?

Solvent polarity shifts absorption maxima (λmax) due to changes in dipole interactions. For example, polar solvents (e.g., DMSO) stabilize excited states, causing red shifts. Substituents like electron-withdrawing groups (e.g., -F) increase λmax by enhancing conjugation, while electron-donating groups (e.g., -OCH₃) may blue-shift peaks . Quantitative analysis using Hammett σ constants can correlate substituent effects with spectral changes .

Q. What computational methods (e.g., DFT) predict the interaction mechanisms of this compound with biological targets or metal surfaces?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict adsorption on metal surfaces. For corrosion inhibition, pyridine derivatives interact via donor-acceptor mechanisms, where the pyridine ring and fluoromethyl group participate in charge transfer . Molecular docking simulations further elucidate binding affinities to biological targets (e.g., antifungal enzymes) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antifungal properties?

SAR studies optimize substituents at critical positions:

- Fluoromethyl group : Enhances lipophilicity and membrane penetration.

- 4,6-Dimethyl groups : Improve steric fit to enzyme active sites (e.g., CYP51 in fungi) .

- Pyridine ring modifications : Bioisosteric replacements (e.g., pyrimidine) or oxidation to nitro oxides can boost activity . In vitro assays against Candida spp. and Aspergillus spp. validate efficacy .

Q. What are the challenges in analyzing tautomeric forms of this compound under varying pH conditions?

Tautomerism in pyridines arises from proton shifts between nitrogen and adjacent carbons. At acidic pH, the fluoromethyl group may stabilize rare tautomers via inductive effects. NMR titration experiments (monitoring ¹H/¹³C chemical shifts) and computational modeling (e.g., pKa predictions) resolve tautomeric equilibria . In DNA-binding studies, pyridine derivatives stabilize duplexes under acidic conditions by suppressing denaturation .

Q. How does introducing electron-withdrawing/donating groups modulate the electronic properties and reactivity of this compound?

Electron-withdrawing groups (e.g., -CF₃) lower the pyridine ring’s electron density, enhancing electrophilic substitution at meta positions. Conversely, electron-donating groups (e.g., -OCH₃) activate para positions. Cyclic voltammetry measures redox potentials, showing fluoromethyl groups reduce LUMO energy, facilitating nucleophilic attacks . Hammett plots quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.